

# Solubility profile of 3,6-Dichloropyrazine-2-carbonitrile in organic solvents

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## Compound of Interest

Compound Name: 3,6-Dichloropyrazine-2-carbonitrile

Cat. No.: B1371311

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## Solubility Profile of 3,6-Dichloropyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for **3,6-Dichloropyrazine-2-carbonitrile** (CAS: 356783-16-9), a key intermediate in the synthesis of antiviral agents like Favipiravir.<sup>[1]</sup> Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document presents the known qualitative solubility characteristics and outlines a standard experimental protocol for its determination.

## Qualitative Solubility Profile

Publicly available data on the solubility of **3,6-Dichloropyrazine-2-carbonitrile** is primarily qualitative. The compound, a solid at room temperature, exhibits solubility in polar aprotic solvents and is poorly soluble in water.<sup>[2][3]</sup> A summary of these characteristics is presented below.

Solvent	Solubility Description	Source
Methanol	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]
Water	Poorly Soluble	[2]

Computational models predict a LogS value of approximately -2.5, which corresponds to a solubility of about 0.5 mg/mL, further supporting its classification as poorly soluble in aqueous solutions.[4]

## Experimental Protocol: Solubility Determination by the Gravimetric Method

For researchers requiring precise quantitative solubility data, the following section details a standard gravimetric method to determine the equilibrium solubility of **3,6-Dichloropyrazine-2-carbonitrile** in various organic solvents at controlled temperatures.

**Objective:** To quantify the equilibrium solubility of **3,6-Dichloropyrazine-2-carbonitrile** in a selected organic solvent at a specified temperature.

**Materials and Equipment:**

- **3,6-Dichloropyrazine-2-carbonitrile** (solid)
- High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Thermostatic shaker bath or orbital shaker with temperature control
- Screw-capped glass vials (e.g., 20 mL)
- Syringes (glass or solvent-compatible plastic)
- Syringe filters (0.45  $\mu$ m, solvent-compatible membrane, e.g., PTFE)

- Pre-weighed sample collection vials
- Drying oven or vacuum oven

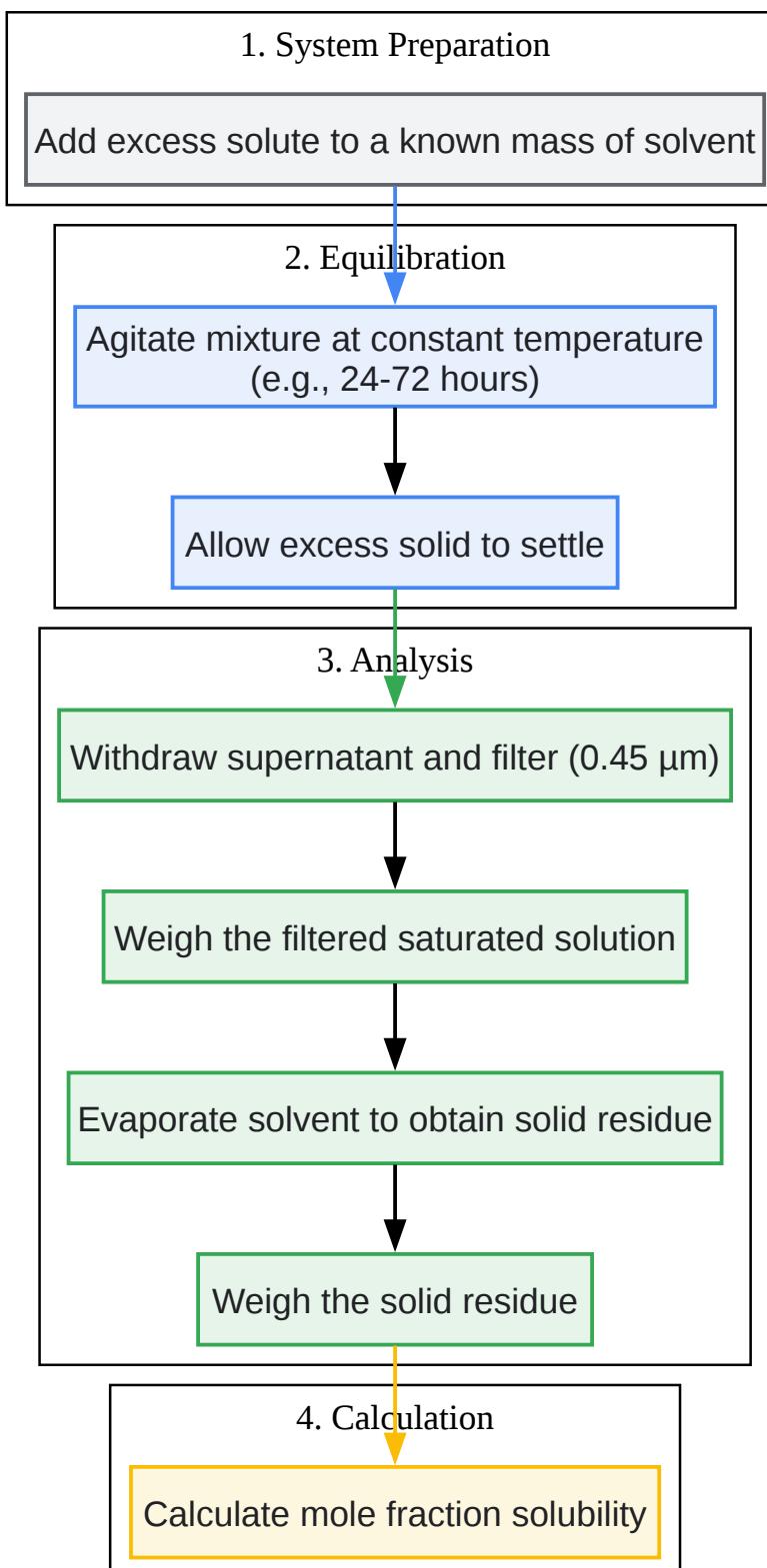
Methodology:

- Preparation: Add an excess amount of solid **3,6-Dichloropyrazine-2-carbonitrile** to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
- Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired experimental temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sedimentation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the excess solid to settle.
- Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature. Immediately attach a 0.45  $\mu$ m syringe filter and dispense the saturated solution into a pre-weighed (tared) collection vial.
- Mass Determination: Record the total mass of the collection vial containing the filtered saturated solution.
- Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition risk. Continue drying until a constant mass of the solid residue is achieved.
- Calculation: The mole fraction solubility (x) can be calculated using the following equation:  $x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$  Where:
  - $m_1$  is the mass of the dissolved **3,6-Dichloropyrazine-2-carbonitrile** (residue after drying).

- $M_1$  is the molar mass of **3,6-Dichloropyrazine-2-carbonitrile** (173.99 g/mol ).[\[3\]](#)[\[5\]](#)[\[6\]](#)
- $m_2$  is the mass of the solvent (calculated from the total mass of the solution minus  $m_1$ ).
- $M_2$  is the molar mass of the solvent.

## Visualization of Experimental Workflow

The diagram below outlines the logical steps of the gravimetric method for determining the solubility of a solid compound in an organic solvent.

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Caption: Workflow for determining solubility via the gravimetric method.

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